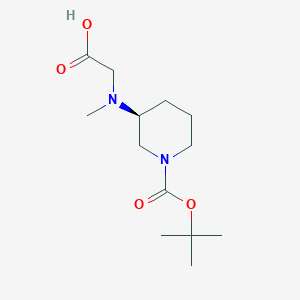

(S)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

Description

(S)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butyl ester group, a piperidine ring, and a carboxymethyl-methyl-amino substituent at the 3-position. The tert-butyl ester acts as a protecting group for carboxylic acids, enhancing stability during synthetic processes. The carboxymethyl-methyl-amino group introduces both hydrophilic (carboxylic acid) and hydrophobic (methyl) functionalities, making the compound versatile in medicinal chemistry and peptide synthesis.

Properties

IUPAC Name |

2-[methyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-6-10(8-15)14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROISFFGKOBCGY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Chiral δ-Amino Esters

Starting with (S)-2,5-diaminopentanoic acid hydrochloride, the piperidine ring is formed via intramolecular cyclization.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Methyl ester formation | Acetyl chloride, methanol, 0–10°C | 85–90% |

| Cyclization | Sodium methoxide, methanol, −10–0°C | 70–75% |

| Lactam reduction | LiAlH4, THF, reflux | 80–85% |

This sequence yields (S)-3-aminopiperidine, which serves as the foundational intermediate.

Resolution of Racemic Mixtures

For non-chiral starting materials, enzymatic resolution or chiral auxiliary-mediated synthesis may be employed. For instance, lipase-catalyzed kinetic resolution of racemic 3-aminopiperidine derivatives achieves enantiomeric excess >98%.

Boc Protection and Final Ester Formation

tert-Butyloxycarbonyl (Boc) Protection

The piperidine nitrogen is protected under standard Boc conditions:

Reaction Metrics :

-

Boc anhydride (1.2 equiv), 4-dimethylaminopyridine (0.1 equiv).

-

Room temperature, 4 hours.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

-

Cuprate-mediated additions improve diastereoselectivity in analogous piperidine syntheses (e.g., 92% de).

-

Palladium-catalyzed cross-couplings remain under exploration for carboxymethyl group installation.

Analytical Characterization

Critical quality control metrics include:

| Parameter | Method | Specification |

|---|---|---|

| Enantiomeric excess | Chiral HPLC (Chiralpak IC-3) | ≥99% (S)-isomer |

| Purity | RP-HPLC (C18, 0.1% TFA) | ≥98% |

| Melting point | Differential scanning calorimetry | 142–144°C |

Industrial-Scale Considerations

Large batches (>1 kg) necessitate:

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The Boc (tert-butyloxycarbonyl) group on the piperidine nitrogen is a key site for substitution. Acidic deprotection with trifluoroacetic acid (TFA) removes the Boc group, yielding a free secondary amine . This intermediate can undergo further functionalization:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form tertiary amines.

-

Acylation : Forms amides when treated with acyl chlorides or anhydrides.

Example Reaction Pathway :

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to generate the corresponding carboxylic acid:

-

Acidic Hydrolysis : Concentrated HCl in refluxing THF cleaves the ester to yield the carboxylic acid.

-

Basic Hydrolysis : NaOH in aqueous THF produces the carboxylate salt, which is acidified to isolate the free acid.

Reagent Comparison :

| Condition | Reagents | Product | Yield (%) |

|---|---|---|---|

| Acidic | HCl (6M), THF, reflux | Carboxylic acid | 85–90 |

| Basic | NaOH (2M), H₂O/THF | Carboxylate salt | 75–80 |

Amide Coupling

The carboxymethyl group enables amide bond formation via activation with coupling agents like EDC/HOBt:

Key Applications :

-

Synthesis of peptide mimetics.

-

Conjugation with bioactive amines for pharmacological studies.

Reduction Reactions

Selective reduction of the carboxymethyl group is achievable with hydride agents:

-

DIBAL-H : Reduces the ester to a primary alcohol at low temperatures (−78°C) .

-

NaBH₄ : Less effective due to competing reduction of other functional groups.

Example :

Stereochemical Influences on Reactivity

The (S)-configuration at the 3-position introduces steric and electronic effects:

-

Felkin-Anh Model : Bulky tert-butyl and carboxymethyl groups dictate face selectivity in nucleophilic additions .

-

Steric Hindrance : Hinders axial attack on the piperidine ring, favoring equatorial reaction pathways.

Stability and Handling Considerations

Scientific Research Applications

Pharmaceutical Development

The compound has been studied for its role as an inhibitor of metalloproteinases, which are enzymes implicated in various diseases, including cancer and inflammatory conditions. By inhibiting these enzymes, the compound could potentially prevent tumor metastasis and reduce tissue remodeling associated with chronic inflammation .

Neuropharmacology

Research indicates that derivatives of this piperidine compound may exhibit neuroprotective effects. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease .

Antimicrobial Activity

Compounds similar to (S)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester have demonstrated antimicrobial properties against various bacterial strains. This opens avenues for developing new antibiotics or adjunct therapies to combat resistant infections .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (S)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Alkyl/Amino Substituents

- 3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (CAS 23218-94-2) Substituent: Replaces the methyl group with isopropyl. Molecular Formula: C₁₄H₂₅N₂O₄ | Molar Mass: 297.36 g/mol .

- (S)-3-(CarboxyMethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1354004-64-0) Substituent: Cyclopropyl group replaces methyl. Impact: The rigid, strained cyclopropyl ring enhances conformational restraint and may improve metabolic stability. Molecular Formula: C₁₅H₂₆N₂O₄ | Molar Mass: 298.38 g/mol .

Amide-Linked Modifications

- (S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS 864754-29-0) Substituent: 2-Amino-3-methylbutyryl group attached via an amide bond. Impact: Introduces a chiral amino acid side chain, enabling hydrogen bonding and enhancing solubility in polar solvents. Molecular Formula: C₁₅H₂₉N₃O₃ | Molar Mass: 299.41 g/mol .

Variations in the Heterocyclic Core

Piperidine vs. Pyrrolidine Derivatives

- (S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1353953-94-2) Core: Pyrrolidine (5-membered ring) instead of piperidine. Molecular Formula: Not explicitly provided; inferred from substituents .

- tert-butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate Substituent: 3-Aminopyridin-2-ylamino group.

Piperazine Derivatives

- 3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester Core: Piperazine (6-membered ring with two nitrogen atoms). Impact: The additional nitrogen and methanesulfonyl group enhance polarity and electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .

Ester Group Modifications

- (S)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester Ester Group: Benzyl replaces tert-butyl. Impact: Benzyl esters are cleaved via hydrogenolysis, whereas tert-butyl esters require acidic conditions. This affects synthetic strategies and stability . Molecular Formula: C₁₆H₂₂N₂O₄ | Molar Mass: 306.36 g/mol .

Key Data Table: Structural and Functional Comparison

Research Findings and Implications

- Steric Effects : Bulkier substituents (e.g., isopropyl, cyclopropyl) reduce rotational freedom and may enhance selectivity in target binding .

- Solubility: Amino acid-linked derivatives (e.g., CAS 864754-29-0) exhibit improved aqueous solubility due to hydrogen-bonding groups .

- Synthetic Utility: Benzyl esters (CAS 1353994-03-2) are preferred for hydrogenolysis-sensitive syntheses, whereas tert-butyl esters offer acid-labile protection .

Biological Activity

(S)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester, also known as a β-amino acid derivative, has garnered attention for its potential biological activities. This compound features a piperidine ring with various functional groups that may influence its interaction with biological targets. The following sections will explore its biological activity, including mechanisms of action, research findings, and potential applications.

- Molecular Formula : C16H30N2O4

- Molecular Weight : 314.42 g/mol

- CAS Number : 1353983-59-1

Structure

The compound consists of a piperidine backbone with a carboxymethyl group and a tert-butyl ester, which can impact its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino and carboxyl groups allows for hydrogen bonding and ionic interactions, which are crucial for binding to biological macromolecules.

Antiviral Activity

Research has shown that derivatives of β-amino acids exhibit antiviral properties. For example, compounds similar to (S)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid have been investigated for their efficacy against viruses such as HSV-1 and the tobacco mosaic virus (TMV) .

Case Study: Antiviral Efficacy

In a study evaluating various β-amino acid derivatives, certain compounds demonstrated significant antiviral activity:

- Compound A : IC50 = 50 μM against neuraminidase.

- Compound B : Curative activity against TMV at concentrations of 500 μg/mL showed protection rates of 69.1% .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. In vivo studies indicated that related piperidine derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α in response to lipopolysaccharide (LPS) stimulation .

Table 1: Summary of Biological Activities

| Activity Type | Compound | IC50/Effectiveness | Reference |

|---|---|---|---|

| Antiviral | Compound A | 50 μM | |

| Antiviral | Compound B | Curative activity: 56.8% | |

| Anti-inflammatory | Various | Inhibition of TNF-α production |

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Formation of Piperidine Ring : Starting from a suitable precursor.

- Alkylation : Introduction of the carboxymethyl-methyl-amino group.

- Esterification : Formation of the tert-butyl ester using an acid catalyst .

These methods can be adapted for larger-scale production using continuous flow reactors to enhance yield and purity.

Applications in Research

This compound serves as a valuable building block in medicinal chemistry, particularly in the development of new therapeutic agents targeting viral infections and inflammatory diseases. Its unique structural features allow it to be investigated as a biochemical probe or ligand in various biological assays .

Q & A

Q. What synthetic strategies are recommended for preparing (S)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester?

- Methodological Answer: The synthesis typically involves sequential Boc protection and functionalization. Begin with tert-butyl piperidine carboxylate derivatives, using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP catalyst in anhydrous THF) to install the Boc group. Subsequent introduction of the carboxymethyl-methyl-amino moiety requires coupling agents like HATU or EDCI in DMF, with pH maintained at 8–9 to avoid racemization. For stereochemical integrity, low-temperature reactions (0–4°C) and chiral auxiliaries are recommended .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer: Structurally similar tert-butyl piperidine esters exhibit acute toxicity (Category 4 GHS for oral/dermal/inhalation routes). Key precautions include:

- Use of PPE: Nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to minimize inhalation risks.

- Immediate decontamination procedures: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

- Storage: Seal under nitrogen at 2–8°C in amber glass to prevent hydrolysis .

Q. Which analytical techniques are most effective for confirming the compound’s purity and stereochemistry?

- Methodological Answer:

- HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (85:15) at 1.0 mL/min. Compare retention times to known standards (e.g., 1.32 min for (S)-isomer vs. 1.39 min for analogs) .

- NMR: ¹H/¹³C NMR in DMSO-d₆ to identify key signals: tert-butyl (δ ~1.4 ppm), piperidine protons (δ 3.0–4.0 ppm), and carboxymethyl groups (δ 2.5–3.0 ppm). 2D NOESY confirms spatial proximity of substituents .

Advanced Research Questions

Q. How can researchers mitigate low yields during the carboxymethyl-methyl-amino coupling step?

- Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Optimize by:

- Coupling Agents: Replace EDCI with HATU (90% yield vs. 70% for EDCI) in DMF at 0°C .

- Solvent Choice: Use anhydrous DCM for better solubility of hydrophobic intermediates.

- Monitoring: Track progress via TLC (silica gel, 10% MeOH/DCM; Rf ~0.5 for product). Quench unreacted reagents with aqueous NaHCO₃ .

Q. What experimental approaches resolve discrepancies in observed vs. predicted NMR spectra?

- Methodological Answer: Discrepancies may arise from rotameric equilibria or impurities. Strategies include:

- Variable Temperature NMR: Conduct experiments at 25°C and 60°C to coalesce split signals caused by slow conformational exchange .

- Spiking Experiments: Add authentic samples of suspected impurities (e.g., tert-butyl hydrolysis byproduct) to identify contaminant peaks .

Q. How should researchers address conflicting toxicity data between structurally similar analogs?

- Methodological Answer:

- Comparative Toxicity Assays: Perform acute toxicity studies (OECD 423) on both the target compound and analogs (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate) to identify structure-activity relationships.

- Dose-Response Analysis: Use in vitro models (e.g., HepG2 cells) to establish LD₅₀ values, accounting for metabolic differences (e.g., esterase-mediated hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.